(R)-(+)-8-Hydroxy-DPAT hydrobromide
(R)-(+)-8-Hydroxy-DPAT hydrobromide
(R)-(+)-8-Hydroxy-DPAT hydrobromide is an organic molecular entity.
Brand Name:
Vulcanchem
CAS No.:
78095-19-9
VCID:
VC0004313
InChI:
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m1./s1
SMILES:
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
Molecular Formula:
C16H26BrNO
Molecular Weight:
328.29 g/mol
(R)-(+)-8-Hydroxy-DPAT hydrobromide
CAS No.: 78095-19-9
Cat. No.: VC0004313
Molecular Formula: C16H26BrNO
Molecular Weight: 328.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-(+)-8-Hydroxy-DPAT hydrobromide is an organic molecular entity. |
|---|---|
| CAS No. | 78095-19-9 |
| Molecular Formula | C16H26BrNO |
| Molecular Weight | 328.29 g/mol |
| IUPAC Name | (7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
| Standard InChI | InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m1./s1 |
| Standard InChI Key | BATPBOZTBNNDLN-PFEQFJNWSA-N |
| Isomeric SMILES | CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)O.Br |
| SMILES | CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br |
| Canonical SMILES | CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator